8-Bromo-5-hydrazinylquinoline
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Overview
Description
8-Bromo-5-hydrazinylquinoline is a chemical compound with the molecular formula C9H8BrN3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of both bromine and hydrazine functional groups in this compound makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-hydrazinylquinoline typically involves the bromination of quinoline followed by the introduction of the hydrazine group. One common method involves the bromination of quinoline using bromine in the presence of a catalyst such as aluminum chloride. The resulting 8-bromoquinoline is then reacted with hydrazine hydrate to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-5-hydrazinylquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the hydrazine group to other functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups .
Scientific Research Applications
8-Bromo-5-hydrazinylquinoline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 8-Bromo-5-hydrazinylquinoline involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with biological molecules, leading to the inhibition of certain enzymes or proteins. The bromine atom can also participate in halogen bonding, which can influence the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
8-Bromoquinoline: Lacks the hydrazine group, making it less versatile in certain reactions.
5-Hydrazinylquinoline: Lacks the bromine atom, affecting its reactivity and biological activity.
8-Hydroxyquinoline: Contains a hydroxyl group instead of a hydrazine group, leading to different chemical and biological properties
Uniqueness: 8-Bromo-5-hydrazinylquinoline is unique due to the presence of both bromine and hydrazine functional groups. This combination allows for a wide range of chemical reactions and potential applications in various fields. Its versatility and reactivity make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H8BrN3 |
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Molecular Weight |
238.08 g/mol |
IUPAC Name |
(8-bromoquinolin-5-yl)hydrazine |
InChI |
InChI=1S/C9H8BrN3/c10-7-3-4-8(13-11)6-2-1-5-12-9(6)7/h1-5,13H,11H2 |
InChI Key |
GSKOAKGTHHKVEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)Br)NN |
Origin of Product |
United States |
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